Cas no 1804082-13-0 (2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole)
![2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole structure](https://www.kuujia.com/scimg/cas/1804082-13-0x500.png)
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
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- Inchi: 1S/C11H10BrNO2/c1-2-7-3-4-8-10(5-7)15-11(13-8)9(14)6-12/h3-5H,2,6H2,1H3
- InChI Key: VNMXVGRTZGEIQM-UHFFFAOYSA-N
- SMILES: BrCC(C1=NC2C=CC(=CC=2O1)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- XLogP3: 3.4
- Topological Polar Surface Area: 43.1
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003729-1g |
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole |
1804082-13-0 | 98% | 1g |
$12,918.86 | 2022-04-02 | |
Alichem | A081003729-500mg |
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole |
1804082-13-0 | 98% | 500mg |
$7,290.47 | 2022-04-02 | |
Alichem | A081003729-250mg |
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole |
1804082-13-0 | 98% | 250mg |
$5,523.27 | 2022-04-02 |
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
Research Brief on 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole (CAS: 1804082-13-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole (CAS: 1804082-13-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a bromoacetyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and targeted covalent inhibitors. Recent studies have highlighted its role in modulating key signaling pathways implicated in cancer and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole as a key building block for irreversible EGFR inhibitors. The bromoacetyl moiety enables covalent binding to cysteine residues in the ATP-binding pocket, resulting in prolonged target engagement and enhanced therapeutic efficacy. Researchers observed potent anti-proliferative activity against non-small cell lung cancer cell lines with IC50 values in the low nanomolar range, suggesting promising clinical potential.
Structural-activity relationship (SAR) studies have revealed that the 6-ethyl substitution on the benzoxazole ring significantly improves metabolic stability compared to unsubstituted analogs. This modification reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal stability assays. The compound's physicochemical properties (logP = 2.1, PSA = 45 Ų) indicate favorable drug-like characteristics for further optimization.
Innovative synthetic approaches to 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole have been developed, including a novel one-pot condensation-bromination sequence that achieves 78% yield with minimal purification steps. Recent process chemistry improvements have addressed previous challenges in controlling regioselectivity during the bromoacetylation step, enabling scalable production for preclinical studies.
Emerging applications extend beyond oncology, with preliminary data suggesting utility in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier (as demonstrated in rodent models) and modulate protein aggregation pathways positions it as a potential lead for tauopathy therapeutics. However, further pharmacokinetic optimization may be required to achieve sufficient CNS exposure for chronic indications.
Ongoing research focuses on developing next-generation derivatives with improved selectivity profiles. A recent patent application (WO2023/154672) discloses fluorinated analogs that maintain covalent binding capability while reducing off-target reactivity. These developments underscore the continued importance of 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole as a privileged scaffold in medicinal chemistry.
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